molecular formula C11H6N4 B14457326 5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene CAS No. 71648-55-0

5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene

Cat. No.: B14457326
CAS No.: 71648-55-0
M. Wt: 194.19 g/mol
InChI Key: RDEJUTRLBBPIPZ-UHFFFAOYSA-N
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Description

5,6,10,15-tetrazatetracyclo[76003,7010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the tetracyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene is unique due to its specific tetracyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

71648-55-0

Molecular Formula

C11H6N4

Molecular Weight

194.19 g/mol

IUPAC Name

5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene

InChI

InChI=1S/C11H6N4/c1-2-11-13-9-4-7-6-12-14-8(7)5-10(9)15(11)3-1/h1-6H

InChI Key

RDEJUTRLBBPIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)N=C3C2=CC4=NN=CC4=C3

Origin of Product

United States

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